Product packaging for 1,1-Diethylaziridinium(Cat. No.:CAS No. 2210-36-8)

1,1-Diethylaziridinium

Cat. No.: B12805767
CAS No.: 2210-36-8
M. Wt: 100.18 g/mol
InChI Key: JHCUCRUEVWJSDX-UHFFFAOYSA-N
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Description

1,1-Diethylaziridinium is a reactive aziridinium ion intermediate of significant interest in synthetic organic chemistry. Its core value lies in its role as a pivotal, strained intermediate for the regio- and stereoselective synthesis of complex nitrogen-containing cyclic and acyclic molecules . Aziridinium ions are typically generated from non-activated aziridines (those with electron-donating substituents on the nitrogen) by treatment with alkylating agents, which creates the quaternary ammonium center and increases ring strain, thereby enhancing reactivity towards nucleophiles . This activation is a fundamental step for subsequent ring-opening reactions. The primary research applications of this and related aziridinium ions include their use as key electrophiles in the construction of azaheterocycles such as pyrrolidines, piperidines, and azepanes through controlled ring-expansion reactions . They are also crucial intermediates in the synthesis of biologically active natural products, including aza-sugars and alkaloids, and serve as valuable building blocks in medicinal chemistry campaigns . The mechanism of action involves a nucleophilic ring-opening of the three-membered aziridinium ring. This reaction can proceed via two primary regiochemical pathways: nucleophilic attack at the less substituted carbon atom is generally favored under kinetic control, while attack at the more substituted carbon can occur under thermodynamic control, with the pathway being influenced by the nature of the substituents on the ring and the specific nucleophile employed . This reagent is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N+ B12805767 1,1-Diethylaziridinium CAS No. 2210-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2210-36-8

Molecular Formula

C6H14N+

Molecular Weight

100.18 g/mol

IUPAC Name

1,1-diethylaziridin-1-ium

InChI

InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1

InChI Key

JHCUCRUEVWJSDX-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC1)CC

Origin of Product

United States

Mechanistic Investigations of 1,1 Diethylaziridinium Reactivity

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of the 1,1-diethylaziridinium ion is its ring-opening by nucleophiles. This process alleviates the inherent ring strain and can lead to the formation of a diverse array of functionalized acyclic amines. The outcome of these reactions is highly dependent on several factors, including the substitution pattern of the aziridinium (B1262131) ring, the nature of the attacking nucleophile, and the reaction conditions.

The regioselectivity of nucleophilic attack on a substituted this compound ion is a critical aspect of its reactivity. In an asymmetrically substituted aziridinium ring, the nucleophile can attack either of the two ring carbons. The preferred site of attack is governed by a combination of steric and electronic factors, often following the principles of an SN2-type mechanism.

Generally, for non-activated aziridinium ions, the nucleophilic attack occurs preferentially at the less substituted carbon atom due to reduced steric hindrance. rsc.orgfrontiersin.org However, the nature of the substituents on the ring can significantly influence this selectivity. For instance, studies on 2-substituted N,N-dibenzylaziridinium ions have shown that the regioselectivity is highly dependent on the incoming nucleophile. rsc.orgnih.gov This highlights that a simple steric argument is not always sufficient to predict the outcome.

In cases where a substituent can stabilize a partial positive charge, the reaction may exhibit more SN1-like character, favoring attack at the more substituted carbon. For example, in the ring-opening of 2-substituted aziridines, the presence of a group that can stabilize a developing positive charge can direct the nucleophile to the more substituted position. nih.gov The formation of an aziridinium ion is a key step in these transformations, and its subsequent ring-opening by nucleophiles can occur at either the C2 or C3 position. nih.govresearchgate.net The choice between these pathways is controlled by the substituents on the aziridine (B145994) ring, the electrophile used to form the aziridinium ion, and the nucleophile itself. nih.govresearchgate.net

A study on the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines provides a compelling example of how reaction conditions can dictate reaction pathways, including ring-opening versus rearrangement. The yields of the resulting products, including the ring-opened amidoalcohol, are highly dependent on the concentration of the acid.

Table 1: Effect of H₂SO₄ Concentration on the Product Distribution in the Reaction of N-Benzoyl-2,2-dimethylaziridine

H₂SO₄ Concentration (wt. % in water)Oxazoline Yield (%)Amidoalcohol (Ring-Opened Product) Yield (%)Methallylamide Yield (%)
0 (Pure Water)0850
9106515
25204030
50451525
7570510
98 (Concentrated)9200

*Data adapted from a study on N-acyl-2,2-dimethylaziridines, which are structural analogs. The specific yields may vary for this compound systems but the general trend illustrates the principle. ias.ac.in

The ring-opening of chiral, non-racemic aziridinium ions can proceed with a high degree of stereoselectivity. Typically, the reaction follows an SN2 mechanism, which results in the inversion of configuration at the carbon atom that is attacked by the nucleophile. This stereospecificity is of significant synthetic value as it allows for the transfer of chirality from the starting aziridine to the acyclic product.

For example, the ring expansion of cis-2,3-dimethylaziridines with thiocyanic acid to yield thiazolines proceeds with complete Walden inversion, indicating a stereospecific process. researchgate.net Similarly, the ring-opening of 2-substituted N,N-dibenzylaziridinium ions with bromide occurs in a stereospecific manner. rsc.orgnih.gov The alkylative ring-opening of aziridines to form aziridinium ions, followed by nucleophilic attack, provides a route to N-alkylated amines while maintaining stereochemical integrity. nih.gov The stereochemical information embedded in the substrate is often preserved in the product. nih.gov

With bromide as the nucleophile, the attack occurred exclusively at the more substituted carbon atom. In contrast, when a hydride source was used, the attack was directed to the unsubstituted carbon. This reversal of regioselectivity underscores the complex interplay between the nucleophile and the electronic and steric properties of the aziridinium ion. rsc.orgnih.gov

The following table summarizes the nucleophile-dependent regioselectivity observed in the ring-opening of a 2-substituted N,N-dibenzylaziridinium ion, a close analog of a substituted this compound ion.

Table 2: Nucleophile-Dependent Regioselectivity in Aziridinium Ring Opening

NucleophileSite of AttackProduct Type
Bromide (Br⁻)Substituted CarbonProduct of attack at the more hindered site
Hydride (H⁻)Unsubstituted CarbonProduct of attack at the less hindered site

*Based on findings for 2-substituted N,N-dibenzylaziridinium ions. rsc.orgnih.gov

The solvent can influence the rate and selectivity of aziridinium ring-opening reactions. Polar solvents can stabilize the charged aziridinium ion and the transition state of the ring-opening reaction. While systematic studies focusing solely on solvent effects on this compound are not extensively documented, general principles of solvent effects on SN2 reactions apply.

In the isomerization of cis-1-(N-phenylcarbamyl)-2,3-dimethylaziridine, which proceeds through an aziridinium-like intermediate, the reaction with boron trifluoride etherate retained its stereospecificity across various solvents, suggesting a strong intramolecular component (SNi mechanism). However, with protonic acids, the mechanism shifted towards a solvent-assisted SN2 pathway. researchgate.net This indicates that the solvent can play a direct role in the ring-opening process, especially when it can act as a nucleophile or assist in charge separation. The choice of solvent can also influence the outcome of competing reaction pathways, as seen in the acid-catalyzed reactions of N-acyl-2,2-dimethylaziridines where the use of water as a solvent leads to the ring-opened product. ias.ac.in

Intramolecular Rearrangements Involving Aziridinium Intermediates

Beyond simple ring-opening, aziridinium ions can undergo intramolecular rearrangements to form other heterocyclic systems. A prominent example is the rsc.orgorganic-chemistry.org-Stevens rearrangement of aziridinium ylides. These ylides can be generated from the reaction of an aziridine with a carbene. The resulting zwitterionic intermediate can then rearrange, often with a high degree of stereocontrol. nih.gov

The rearrangement of aziridinium ylides derived from bicyclic aziridines has been shown to produce dehydromorpholines, preserving the stereochemical information of the starting material. nih.gov The success of these rearrangements can be dependent on the conformation of the aziridinium ylide intermediate. For the productive rsc.orgorganic-chemistry.org-Stevens rearrangement to occur, a cis orientation between the reacting groups is often necessary. If the wrong invertomer is formed, alternative, non-productive pathways may dominate. nih.gov

Intermolecular Reaction Pathways

The this compound ion, or more commonly, the parent aziridine, can engage in intermolecular reactions to form intermediates that subsequently undergo further transformations. The formation of aziridinium ylides through the intermolecular reaction of an aziridine with a metal-bound carbene is a key example. nih.govnih.gov These ylides are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles. nih.gov For instance, the reaction of aziridines with vinyl carbenes can lead to the formation of aziridinium ylides that undergo a pseudo- ias.ac.innih.gov-sigmatropic rearrangement to yield highly substituted piperidines.

Kinetic and Thermodynamic Control of Reaction Outcomes

The ring-opening of this compound ions by nucleophiles can, in principle, yield two different regioisomeric products, arising from the nucleophilic attack at either of the two ring carbons. The distribution of these products is often governed by a delicate interplay between kinetic and thermodynamic factors. A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products. libretexts.orgmasterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products, which requires the reaction to be reversible to allow for equilibration. libretexts.orgmasterorganicchemistry.com

In the context of this compound reactivity, lower reaction temperatures and the use of hard nucleophiles tend to favor kinetic control, leading to the formation of the product that is formed faster. libretexts.orgyoutube.com Higher temperatures, which provide sufficient energy to overcome the activation barriers for both forward and reverse reactions, can lead to thermodynamic control, where the more stable product will be the major isomer. libretexts.orgyoutube.com

General Principles of Kinetic vs. Thermodynamic Control

Control TypeDetermining FactorReaction ConditionsMajor Product
Kinetic Control Rate of product formationLower temperatures, irreversible conditionsThe product with the lower activation energy of formation
Thermodynamic Control Relative stability of productsHigher temperatures, reversible conditionsThe most stable product

Product Stability Considerations in Halide-Induced Ring Opening

The reaction of aziridinium salts with halides has been a subject of systematic study, providing insights into the factors governing regioselectivity. scilit.comugent.be In the case of halide-induced ring-opening of substituted aziridinium ions, the nature of the halide plays a critical role in determining whether the reaction is under kinetic or thermodynamic control.

For chlorides, bromides, and iodides, experimental and computational studies on analogous 2-substituted aziridinium salts have revealed that the reaction outcomes are primarily dictated by product stability. scilit.comugent.beresearchgate.net This suggests that the initial ring-opening may occur at the sterically less hindered carbon to give a primary halide, which then rapidly rearranges to the more stable secondary halide. This rearrangement points towards thermodynamic control, where the final product distribution reflects the relative stabilities of the possible regioisomers. scilit.comugent.be

In contrast, the ring-opening of similar aziridinium salts with fluoride (B91410) ions has been shown to be under kinetic control. scilit.comugent.beresearchgate.net Fluoride, being a harder and more sterically sensitive nucleophile, preferentially attacks the less sterically hindered carbon of the aziridinium ring, leading to the formation of the primary β-fluoro amine as the major product. scilit.comugent.be The stability of the C-F bond makes the reverse reaction and subsequent isomerization to the thermodynamically more stable secondary fluoride less favorable under typical reaction conditions.

Steric Effects on Reaction Selectivity

Steric hindrance plays a significant role in the reactivity of the this compound ion. The two ethyl groups on the nitrogen atom create a sterically congested environment around the aziridine ring. This steric bulk can influence the regioselectivity of the nucleophilic attack.

Nucleophiles will preferentially attack the carbon atom of the aziridinium ring that is less sterically encumbered. In an unsubstituted this compound ion, both ring carbons are chemically equivalent. However, if the ring is substituted, the ethyl groups on the nitrogen, in conjunction with the ring substituent, will create a more pronounced steric bias. The nucleophile will favor attack at the carbon atom that provides the path of least steric resistance. As mentioned previously, in the case of fluoride-induced ring opening of substituted aziridinium ions, steric interactions are the dominant factor, leading to the formation of the primary β-fluoro amine, a clear indication of kinetic control driven by sterics. scilit.comugent.beresearchgate.net

Comparative Reactivity Studies of Dialkylaziridinium Ions

The stability of the aziridinium ion itself is a key factor. The preparation of stable aziridinium ions, often as their trifluoromethanesulfonate (B1224126) salts, has been reported, allowing for their isolation and subsequent reaction with various nucleophiles. rsc.org The stability and reactivity of the aziridinium ion are influenced by the electronic and steric properties of the N-substituents.

A direct comparison with the less sterically hindered 1,1-dimethylaziridinium (B1209752) ion would be insightful. It is plausible that the this compound ion would exhibit a slower rate of ring-opening with a given nucleophile compared to the 1,1-dimethylaziridinium ion due to the greater steric hindrance posed by the ethyl groups. However, without direct experimental data, this remains a hypothesis based on general chemical principles.

Applications of 1,1 Diethylaziridinium in Advanced Organic Synthesis

Role as Intermediates in Complex Molecule Construction

The electrophilic nature of the 1,1-diethylaziridinium ion is central to its utility as a building block in the synthesis of intricate molecular architectures. Its ability to readily undergo ring-opening reactions allows for the introduction of nitrogen-containing functionalities into a variety of organic frameworks.

Synthesis of Nitrogen-Containing Heterocycles

The this compound cation and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in natural products, pharmaceuticals, and functional materials. nih.gov The ring-opening of aziridinium (B1262131) ions, generated in situ from aziridines, provides a pathway to more complex heterocyclic systems. For instance, the reaction of aziridines with carbonyl compounds can lead to the formation of five- and six-membered rings. mdpi.comresearchgate.net

One notable application involves the transformation of 3-membered heterocyclic rings into 5-membered ones. For example, the copper-catalyzed reaction of aziridines with imines and isocyanates can yield a diverse array of 2-substituted imidazolidines and substituted imidazolidinones, respectively. nih.gov These reactions demonstrate the versatility of aziridinium-like intermediates in constructing larger, more complex heterocyclic structures.

Preparation of Functionalized Amines (e.g., β-Halo Amines)

The ring-opening of aziridinium ions by various nucleophiles is a powerful method for preparing a wide array of functionalized amines. A key example is the synthesis of β-haloamines. Bromide-promoted ring-opening of N-pyridinium aziridines, for instance, generates β-halopyridinium amines, which can then undergo further transformations. researchgate.netnih.gov

This strategy has been employed in the modular synthesis of β-phenethylamines, a structural motif found in many biologically active molecules. researchgate.netnih.gov The process involves the generation of an aziridinium intermediate, which is then opened by a halide nucleophile. This approach allows for the introduction of both a nitrogen atom and a halogen atom in a single transformation, providing a versatile entry point for further functionalization.

Furthermore, the hydrofluorination of aziridines using a latent HF source can produce β-fluoroamines, which are valuable building blocks in medicinal chemistry. organic-chemistry.org This method demonstrates the ability to introduce a fluorine atom, a common bioisostere, adjacent to an amino group.

Derivatization Strategies for Polymeric Materials

The reactivity of the this compound ion extends to the modification of polymeric materials, enabling the introduction of nitrogen-containing functional groups onto polymer backbones.

Cellulose (B213188) Reactivity Assessment via N,N-Diethylaziridinium Chloride

The reaction of N,N-diethylaziridinium chloride with cellulose serves as a method to assess the reactivity of this abundant biopolymer. The hydroxyl groups of cellulose can act as nucleophiles, attacking the electrophilic aziridinium ion and leading to the formation of aminoethyl cellulose ethers. This modification introduces nitrogen functionalities into the cellulose structure, altering its properties and opening up possibilities for new applications. The extent of this reaction can provide insights into the accessibility and reactivity of the hydroxyl groups within the cellulose matrix.

Utilization in Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals. The this compound motif and related aziridinium intermediates play a crucial role in stereoselective transformations.

Enantioselective Routes to Diamines and Amino Alcohol Derivatives

Chiral aziridines serve as valuable precursors for the enantioselective synthesis of vicinal diamines and β-amino alcohols. nih.govduke.edu The ring-opening of these chiral aziridines with various nucleophiles often proceeds with high stereoselectivity, allowing for the controlled formation of new stereogenic centers.

For example, the ring-opening of chiral aziridines with azide (B81097) nucleophiles, followed by reduction, provides a stereodivergent route to enantiomerically pure vicinal diamines. nih.gov The stereochemical outcome of the ring-opening can be influenced by the substitution pattern of the aziridine (B145994). nih.gov Similarly, the nucleophilic ring-opening of aziridines with 2-azaallyl anions has been shown to produce 1,3-diamines and amino alcohols with high stereospecificity and diastereoselectivity. duke.edu

Diagnostic and Analytical Applications in Chemical Profiling

The structural features of the this compound precursor are instrumental in its application as a diagnostic marker in analytical techniques, particularly in the field of mass spectrometry.

In the forensic and toxicological analysis of novel synthetic opioids, particularly the nitazene (B13437292) class of compounds, the identification of characteristic fragment ions is crucial for structural elucidation. nih.gov Several nitazene analogues possess a diethylaminoethyl side chain, which, upon fragmentation in a mass spectrometer, gives rise to specific, diagnostic ions. nih.govresearchgate.net

During tandem mass spectrometry (MS/MS) analysis, nitazene analogues containing the N,N-diethyl group consistently produce a prominent fragment ion at a mass-to-charge ratio (m/z) of 100.11. ugent.be This ion has been identified as the this compound cation. ugent.be Its formation is a result of the cleavage of the bond connecting the diethylaminoethyl moiety to the benzimidazole (B57391) core of the nitazene molecule. Another common fragment ion observed is at m/z 72, which corresponds to a further breakdown product of the diethylamine (B46881) side chain. researchgate.netosti.gov

The presence of these characteristic ions, particularly the m/z 100 fragment, serves as a reliable diagnostic marker for identifying nitazene analogues that feature a diethylamine structural component. ugent.beresearchgate.net This allows analytical chemists to screen for and identify these compounds in complex matrices, even in the absence of a reference standard for a newly emerged analogue. nih.gov The consistency of this fragmentation pattern across various nitazene analogues underscores its importance in the rapid and accurate chemical profiling of these substances. nih.gov

The following table summarizes the diagnostic mass spectrometry fragments for several nitazene analogues that form the this compound ion.

Nitazene AnaloguePrecursor Ion (m/z)Diagnostic Fragment Ion (m/z)
Isotonitazene 411.2100.11
Metonitazene 397.2100.11
Etonitazene 397.2100.11
Protonitazene 425.2100.11

Advanced Spectroscopic Characterization of 1,1 Diethylaziridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a powerful method for determining the structure of 1,1-diethylaziridinium in solution. By analyzing the chemical environment of its protons and carbons, a comprehensive picture of the molecule can be assembled.

1H NMR Spectroscopic Analysis

Proton (1H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons within the molecule. The ethyl groups and the aziridine (B145994) ring protons each produce characteristic resonances.

The protons of the two ethyl groups are diastereotopic due to the chiral nitrogen center, leading to more complex splitting patterns than simple triplets and quartets. The methylene (B1212753) protons (CH2) of the ethyl groups would be expected to appear as a complex multiplet, while the methyl protons (CH3) would likely present as a triplet. The protons on the aziridine ring would also exhibit their own characteristic shifts, typically in a region distinct from the ethyl group protons.

A representative, though general, set of predicted 1H NMR data is presented below. Actual experimental values can vary based on the solvent and other experimental conditions. mdpi.comrsc.orgrsc.orgresearchgate.net

Interactive Data Table: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aziridine Ring Protons (CH2)2.0 - 2.5Multiplet
Ethyl Methylene Protons (N-CH2)2.8 - 3.2Multiplet
Ethyl Methyl Protons (CH3)1.0 - 1.5Triplet

13C NMR Spectroscopic Analysis

Carbon-13 (13C) NMR spectroscopy complements the 1H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbon atoms of the aziridine ring are expected to be the most deshielded due to the ring strain and the proximity to the positively charged nitrogen atom. The methylene and methyl carbons of the ethyl groups will have characteristic chemical shifts. hmdb.caoregonstate.edunp-mrd.orgchemicalbook.com

Interactive Data Table: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aziridine Ring Carbons (C-N)40 - 50
Ethyl Methylene Carbons (N-CH2)50 - 60
Ethyl Methyl Carbons (CH3)10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the 1H and 13C NMR signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling relationships. For this compound, COSY spectra would show correlations between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also help in deciphering the coupling network within the aziridine ring protons. wordpress.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on their attached protons. For instance, the aziridine ring proton signals would correlate with the aziridine ring carbon signals. mdpi.comresearchgate.net

Time-Resolved NMR for Reaction Monitoring and Intermediate Detection

Time-resolved NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions. nih.gov For reactions involving this compound, this method can be employed to monitor the consumption of reactants and the formation of products in real-time. nih.gov It is particularly useful for detecting and characterizing transient intermediates that may be formed during a reaction, providing valuable insights into the reaction pathway. nih.gov For example, if this compound were involved in a ring-opening reaction, time-resolved NMR could potentially identify the structure of the initial ring-opened species before it undergoes further transformation. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its fragments. rsc.orgkobv.dersc.org The molecular formula for this compound is C6H14N+, and its monoisotopic mass is 100.1121 Da. chemspider.com

Electron ionization (EI) or other ionization techniques can induce fragmentation of the this compound ion. The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used for its identification and structural confirmation. nih.govraco.cat Common fragmentation pathways for aziridinium (B1262131) ions include the loss of small neutral molecules.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

Fragment IonProposed Neutral LossPredicted m/z
[C4H8N]+C2H6 (Ethane)70.0651
[C5H12N]+CH286.0964
[C4H10N]+C2H4 (Ethene)72.0808

The analysis of these fragment ions helps to piece together the structure of the parent molecule. nih.govaps.org

Coupling with Chromatography (LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures containing aziridinium ions. The choice between liquid chromatography (LC) and gas chromatography (GC) is contingent on the volatility and thermal stability of the analyte and its matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For a non-volatile and charged species like the this compound ion, LC-MS/MS is the premier analytical technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for such polar compounds, often obviating the need for derivatization that is common in other methods. nih.gov A typical HILIC-MS method allows for the direct analysis of the aziridinium ion in solution. nih.gov

The tandem mass spectrometry (MS/MS) capability is crucial for unambiguous identification. The precursor ion, which is the intact this compound cation, is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions that are analyzed in the second mass analyzer. This process provides a unique fragmentation fingerprint for the molecule.

The fragmentation of aliphatic amines and cyclic nitrogen compounds in mass spectrometry typically involves α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.educhemguide.co.uk For this compound, the primary fragmentation pathways would involve the loss of an ethyl group or the opening of the three-membered ring.

Below is a hypothetical table of LC-MS/MS parameters that could be used for the analysis of this compound, based on methods for similar analytes. nih.gov

ParameterSettingPurpose
Liquid Chromatography
ColumnHILIC Column (e.g., Silica, Amide)Retention of polar analytes
Mobile PhaseAcetonitrile/Water with formic acid or ammonium (B1175870) formateElution and ionization enhancement
Flow Rate0.2 - 0.5 mL/minOptimal separation and ESI efficiency
Injection Volume1 - 5 µLIntroduction of the sample
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of gas-phase ions
Precursor Ion (m/z)To be determined (C6H14N+)Selection of this compound ion
Product Ions (m/z)To be determinedFragments for identification
Collision EnergyVariableTo induce fragmentation

This table presents typical starting parameters for method development.

Gas Chromatography-Mass Spectrometry (GC-MS):

Direct GC-MS analysis of the this compound ion is generally not feasible due to its non-volatile nature as a salt. However, GC-MS can be employed to detect its neutral precursor, diethylamine (B46881), or related volatile derivatives. Some methods have been developed for the direct detection of the parent compound, aziridine, in various products using headspace GC-MS. google.comresearchgate.net These methods rely on the volatility of aziridine itself. For less volatile derivatives, derivatization is often required to increase volatility and thermal stability. visionpublisher.info

In a hypothetical scenario where a volatile derivative of this compound is synthesized, the following GC-MS parameters could be applied.

ParameterSettingPurpose
Gas Chromatography
ColumnCapillary Column (e.g., DB-5ms)Separation of volatile compounds
Carrier GasHeliumMobile phase
Inlet Temperature250 °CVaporization of the sample
Oven ProgramTemperature gradient (e.g., 50 to 250 °C)Elution of analytes
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Fragmentation and ionization
Ion Source Temp.230 °CMaintain ions in the gas phase
Mass Range (m/z)40 - 400Detection of fragment ions

This table represents typical GC-MS parameters for the analysis of volatile organic compounds.

X-ray Crystallographic Analysis for Definitive Structural Assignment

The process of X-ray crystallographic analysis involves several key steps:

Crystal Growth: Growing a high-quality single crystal of a salt of this compound (e.g., with a halide or another suitable counter-ion).

Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution: Using the diffraction data to solve the phase problem and generate an initial electron density map.

Structure Refinement: Refining the atomic positions and other parameters to obtain the final, detailed crystal structure.

A hypothetical table of crystallographic data for a this compound salt is presented below, based on data for similar organic salts. researchgate.netmdpi.com

ParameterExample ValueDescription
Chemical FormulaC6H14N·X (X=counter-ion)The elemental composition of the crystal
Formula WeightDependent on counter-ionThe mass of one formula unit
Crystal Systeme.g., Monoclinic, OrthorhombicThe symmetry of the crystal lattice
Space Groupe.g., P2₁/cThe specific symmetry elements of the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions and angles of the unit cell
Volume (ų)To be determinedThe volume of the unit cell
Ze.g., 4The number of formula units per unit cell
Density (calculated)To be determinedThe calculated density of the crystal

This table illustrates the type of data obtained from an X-ray crystallographic study.

Spectroscopic Probes for Investigating Intermediate Formation and Stability

The formation of aziridinium ions as reaction intermediates is a key aspect of the chemistry of many nitrogen-containing compounds. nih.govnih.gov Spectroscopic techniques can be used to directly observe these transient species and study their stability and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the in-situ observation of reaction intermediates. researchgate.net The formation of the this compound ion from a suitable precursor, for instance, by the alkylation of ethylaziridine, could be monitored by ¹H and ¹³C NMR. The chemical shifts of the protons and carbons in the strained three-membered ring and on the ethyl groups would be characteristic of the charged species. Changes in these signals over time can provide kinetic information about the formation and subsequent reactions of the aziridinium ion. nih.gov

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) Spectroscopy: While the this compound ion itself may not have a strong chromophore for UV-Vis spectroscopy, this technique can be invaluable for monitoring reactions that involve its formation or consumption, especially if colored reactants or products are involved. researchgate.net Similarly, FTIR spectroscopy can be used to follow the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands. For example, the C-N stretching and ring deformation modes of the aziridinium ring would have distinct frequencies that could be monitored to study the kinetics of its ring-opening reactions. researchgate.net The stability of the aziridinium ion can be assessed by monitoring its concentration over time under various conditions (e.g., different solvents, temperatures, or in the presence of nucleophiles).

The following table summarizes how different spectroscopic probes can be used to study this compound.

Spectroscopic ProbeInformation GainedExperimental Approach
¹H and ¹³C NMR Structural confirmation of the aziridinium ion, observation of its formation and reaction kinetics.Monitoring changes in chemical shifts and signal intensities over time in a reaction mixture.
UV-Vis Kinetic analysis of reactions involving colored species.Following the change in absorbance at a specific wavelength corresponding to a reactant or product.
FTIR Tracking changes in functional groups, studying reaction kinetics.Observing the appearance/disappearance of vibrational bands characteristic of the aziridinium ring or other functional groups.

Theoretical and Computational Chemistry Studies of 1,1 Diethylaziridinium

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex mechanisms. nih.govnih.gov

Computational Analysis of Reactivity and Selectivity

Computational methods are crucial for predicting how a molecule will react and which products will be favored.

Modeling of Electronic Structure and Substituent Effects

Understanding the electronic structure of a molecule is fundamental to understanding its reactivity. Computational models can provide detailed information about charge distribution, molecular orbitals, and the influence of different functional groups. nih.gov For related heterocyclic systems, analysis of the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) has been used to identify nucleophilic and electrophilic sites, thereby predicting reactivity. Investigating substituent effects involves systematically changing a functional group on the parent molecule and calculating the resulting changes in electronic properties and reactivity, which can reveal important structure-activity relationships. rsc.org

Emerging Research Directions and Future Perspectives in 1,1 Diethylaziridinium Chemistry

Novel Synthetic Transformations Mediated by 1,1-Diethylaziridinium

The high ring strain of the aziridinium (B1262131) cation makes it a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. mdpi.com This intrinsic reactivity is the cornerstone of its utility in synthetic organic chemistry. Future research is anticipated to delve into previously underexplored transformations mediated by the this compound cation.

Non-activated aziridines, such as N-ethylaziridine, are generally inert to nucleophilic attack. However, quaternization to form the this compound ion significantly activates the ring. mdpi.com This activation strategy allows for reactions with a broader range of nucleophiles under milder conditions. The formation of the this compound ion can be achieved through the ethylation of N-ethylaziridine using an ethylating agent like ethyl trifluoromethanesulfonate (B1224126) (EtOTf). semanticscholar.org The resulting highly reactive intermediate can then be intercepted by various nucleophiles.

Key research directions include:

Stereoselective Ring-Opening Reactions: Investigating the use of chiral nucleophiles to achieve asymmetric ring-opening of a prochiral this compound salt, leading to the synthesis of enantioenriched amino compounds. The stereochemical outcome of these reactions is of significant interest for the synthesis of biologically active molecules. mdpi.com

Reactions with Carbon Nucleophiles: While reactions with heteroatom nucleophiles are more common, the use of carbon-based nucleophiles, such as organometallic reagents and enolates, in reactions with this compound ions is a promising area for C-C bond formation.

Intramolecular Transformations: Designing substrates with tethered nucleophiles that can undergo intramolecular cyclization upon formation of the this compound moiety, providing access to novel heterocyclic scaffolds.

Development of "N-Ethylative Aziridine (B145994) Ring-Opening" Reactions: Building upon the concept of "N-methylative aziridine ring-opening," the use of ethylating agents to generate this compound in situ for subsequent nucleophilic attack is a fertile ground for new reaction development. nih.gov

A hypothetical reaction showcasing the potential of this compound in synthesis is its reaction with a soft nucleophile like an azide (B81097) ion. This would result in the formation of a β-azido diethylamine (B46881) derivative, a versatile building block for further chemical modifications.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

NucleophilePotential ProductSignificance
Azide (N₃⁻)2-Azido-N,N-diethylethanaminePrecursor for triazoles, amines
Cyanide (CN⁻)3-(Diethylamino)propanenitrileVersatile synthetic intermediate
Thiophenoxide (PhS⁻)N,N-Diethyl-2-(phenylthio)ethanamineAccess to sulfur-containing compounds
Malonate Ester EnolateDiethyl 2-(2-(diethylamino)ethyl)malonateC-C bond formation, functionalized amines

Integration with Catalytic Systems in Organic Synthesis

The transient nature and high reactivity of aziridinium ions make them attractive intermediates in catalytic cycles. The integration of this compound into catalytic systems represents a significant frontier in organic synthesis, aiming to develop novel and efficient transformations.

One promising area is the development of catalytic enantioselective reactions where a chiral catalyst directs the formation or reaction of the this compound ion. For instance, chiral Lewis acids could be employed to catalyze the formation of the aziridinium ion from an appropriate precursor and subsequently control the stereochemistry of the nucleophilic attack.

Research in this area could focus on:

Catalytic Asymmetric Amination and Epoxidation: Oxaziridinium salts, which are structurally related to aziridinium ions, have been used as powerful oxygen-transfer reagents in catalytic epoxidations. mdpi.com It is conceivable that catalytic systems could be designed where a this compound species acts as a nitrogen-transfer agent for the asymmetric amination of various substrates.

Dual Catalysis Systems: Combining a catalyst that generates the this compound ion with another catalyst that activates the nucleophile could lead to novel synergistic catalytic systems for complex molecule synthesis.

Aziridinium Ylide Formation and Subsequent Reactions: The formation of aziridinium ylides from the reaction of carbenes with N-alkylaziridines is a known process. nih.gov The integration of this compound ylide formation into catalytic cascades could enable divergent synthetic pathways to complex nitrogen-containing heterocycles. nih.gov

Table 2: Potential Catalytic Applications Involving this compound

Catalytic TransformationPotential Role of this compoundCatalyst Type
Asymmetric Ring-OpeningChiral intermediateChiral Lewis or Brønsted Acid
Alkene AminationNitrogen sourceTransition Metal Complex
Cascade ReactionsElectrophilic activatorOrganocatalyst or Metal Catalyst

Exploration in Functional Polymers and Materials Science

The application of aziridine chemistry in polymer science has been growing, particularly in the synthesis of linear and branched polyethyleneimines (PEIs). rsc.org The ring-opening polymerization of aziridines offers a route to polyamines with diverse architectures and functionalities. However, the exploration of this compound in this context remains a largely untapped area.

Future research could explore the following avenues:

Cationic Ring-Opening Polymerization (CROP): While the polymerization of N-sulfonylaziridines is well-established, the CROP of N-alkylaziridines is less controlled. nsf.gov Investigating the controlled polymerization of N-ethylaziridine initiated by reagents that would generate a this compound propagating species could lead to novel poly(N-ethylaziridine) structures.

Grafting-From Polymerizations: Using surfaces or polymer backbones functionalized with groups that can initiate the polymerization of N-ethylaziridine via a this compound intermediate could be a strategy for creating novel graft copolymers and functional materials.

Post-Polymerization Modification: Polymers containing pendant aziridine groups could be quaternized with ethylating agents to generate pendant this compound ions. These activated sites could then be used for cross-linking or for the introduction of new functional groups, leading to materials with tunable properties.

While direct polymerization of this compound is not feasible, its role as a reactive intermediate in polymerization processes initiated by ethylating agents is a promising area for the development of new functional polymers. dntb.gov.ua

Advanced Analytical Methodologies for Detection and Quantification

The transient and reactive nature of this compound presents challenges for its detection and quantification. The development of advanced analytical methodologies is crucial for understanding its formation, stability, and reaction kinetics.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for the detection of ionic species like this compound. High-resolution mass spectrometry (HRMS) can confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pathways, which would likely involve the loss of ethylene or ethyl groups, providing structural confirmation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can be a valuable technique to monitor the formation and consumption of this compound in real-time. The 1H and 13C NMR spectra would be expected to show characteristic downfield shifts for the protons and carbons of the aziridine ring and the N-ethyl groups due to the positive charge on the nitrogen atom. researchgate.net Diastereotopic effects might be observable in the NMR spectra of substituted derivatives.

Chromatographic Methods: The development of ion-pair chromatography methods could enable the separation and quantification of this compound salts from reaction mixtures.

Table 3: Predicted Analytical Signatures for this compound

Analytical TechniquePredicted Observation
ESI-MSA peak corresponding to the molecular ion [C₆H₁₄N]⁺ at m/z 100.1121.
1H NMRDownfield shifted signals for the aziridine ring protons and the methylene (B1212753) protons of the ethyl groups.
13C NMRDownfield shifted signals for the aziridine ring carbons and the methylene carbons of the ethyl groups.

Synergistic Experimental and Theoretical Approaches

The combination of experimental studies with theoretical calculations provides a powerful approach to understanding the structure, reactivity, and reaction mechanisms of chemical species. For this compound, such a synergistic approach is essential for predicting its behavior and guiding experimental design.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic structure of the this compound cation. biointerfaceresearch.com These calculations can provide insights into bond lengths, bond angles, and charge distribution, which are crucial for understanding its reactivity. researchgate.net Computational studies can also be used to model the transition states of its reactions, allowing for the prediction of reaction barriers and the elucidation of reaction mechanisms. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound in solution, providing information about its solvation and its interactions with other molecules.

Spectroscopic Characterization and Computational Prediction: The experimental spectroscopic data obtained from NMR and IR can be compared with theoretically predicted spectra to confirm the structure of this compound and its reaction products.

By combining computational predictions with experimental validation, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its rational application in organic synthesis and materials science.

Q & A

Q. Q: What spectroscopic methods are most reliable for confirming the structural identity of 1,1-diethylaziridinium intermediates, and how can data contradictions between NMR solvents (e.g., DMSO-d6 vs. D₂O) be resolved?

Methodological Answer: this compound species exhibit distinct <sup>1</sup>H and <sup>13</sup>C NMR signatures. For example, the methylene protons adjacent to nitrogen typically resonate as a singlet at ~3.08 ppm in DMSO-d6, while the ethyl groups appear as triplets (~1.36 ppm) and quartets (~3.28 ppm) . However, solvent effects (e.g., D₂O vs. DMSO-d6) can cause minor shifts or splitting patterns. To resolve contradictions:

  • Compare <sup>13</sup>C chemical shifts with literature values for aziridinium vs. piperazinium derivatives. Aziridinium species show larger <sup>1</sup>JCH coupling constants (~170 Hz) compared to piperazinium analogs (~145–148 Hz) .
  • Use variable-temperature NMR to detect conformational isomerization (e.g., chair-to-chair flipping in piperazinium derivatives), which broadens methylene signals at higher temperatures .

Table 1: Key NMR Data for Differentiation

Compound<sup>1</sup>H Shifts (ppm)<sup>13</sup>C Shifts (ppm)<sup>1</sup>JCH (Hz)
This compound1.36 (t), 3.08 (s), 3.28 (q)N/A~170 (aziridinium methylene)
Piperazinium Analog1.37 (t), 3.66 (q), 3.92 (s)45–55 (ring carbons)~145–148

Advanced Research Question

Q. Q: How can competing reaction pathways (e.g., aziridinium salt rearrangement vs. nucleophilic ring-opening) be controlled during the synthesis of this compound derivatives?

Methodological Answer: Regioselectivity in aziridinium reactions depends on steric hindrance and nucleophile accessibility. For example:

  • Pathway Control : When synthesizing 2-(N,N-diethylaminomethyl)aziridines, aziridinium intermediates (e.g., 4i-k ) can rearrange to this compound species (5 ) via nucleophilic nitrogen participation. To favor rearrangement:
    • Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates .
    • Introduce bulky substituents to sterically hinder direct nucleophilic attack .
  • Analytical Validation : Monitor reaction progress via <sup>1</sup>H NMR for characteristic singlet signals (~3.08 ppm) and confirm regioselectivity through isolation of symmetric triaminopropanes (6 ) after column chromatography .

Critical Note : Contradictions in product ratios (e.g., 3i-k vs. 6i-k ) may arise from solvent polarity effects. Replicate experiments in D2O and DMSO-d6 to assess solvent-driven pathway dominance .

Basic Research Question

Q. Q: What purification techniques are optimal for isolating this compound salts, and how should purity be validated?

Methodological Answer:

  • Chromatography : Use aluminum oxide columns for aziridinium salts due to their sensitivity to silica gel acidity .
  • Crystallization : Optimize solvent mixtures (e.g., MeOH/EtOAc) for high-purity crystalline products.
  • Purity Validation :
    • Conduct elemental analysis (C, H, N) to confirm stoichiometry.
    • Use HPLC-MS to detect trace impurities, particularly regioisomers or hydrolyzed byproducts .

Advanced Research Question

Q. Q: How can computational modeling (e.g., DFT) complement experimental data in predicting the stability and reactivity of this compound species?

Methodological Answer:

  • Stability Analysis : Calculate ring strain energies and charge distribution using DFT to predict aziridinium salt stability under varying pH or solvent conditions .
  • Reactivity Prediction : Simulate transition states for nucleophilic attack to identify preferred reaction sites (e.g., less hindered aziridinium carbons) .
  • Validation : Cross-reference computational results with experimental <sup>1</sup>JCH values and kinetic data to refine models .

Basic Research Question

Q. Q: What are the critical parameters for reproducing aziridinium synthesis protocols, and how should irreproducible results be troubleshooted?

Methodological Answer:

  • Key Parameters :
    • Reaction temperature (<80°C to prevent decomposition) .
    • Strict anhydrous conditions to avoid hydrolysis.
  • Troubleshooting :
    • If NMR signals are inconsistent, check for solvent impurities or incomplete deuterium exchange in D2O .
    • For low yields, verify stoichiometry of amine bases (e.g., K2CO3) and exclude moisture .

Advanced Research Question

Q. Q: How do solvent polarity and counterion effects influence the spectroscopic and reactivity profiles of this compound salts?

Methodological Answer:

  • Solvent Effects : Polar solvents (e.g., D2O) stabilize ionic species, sharpening NMR signals, while aprotic solvents (e.g., DMSO-d6) may enhance solubility of neutral intermediates .
  • Counterion Impact : Bulky counterions (e.g., I<sup>−</sup> vs. Cl<sup>−</sup>) can alter reaction kinetics by modulating ion-pairing interactions. Compare <sup>13</sup>C NMR shifts in different salts to assess counterion influence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.